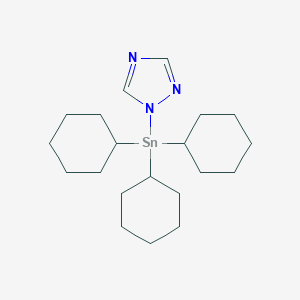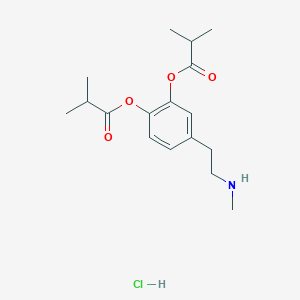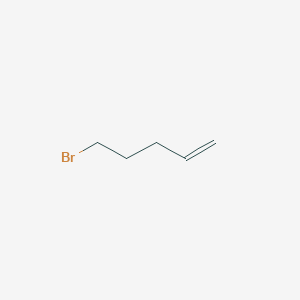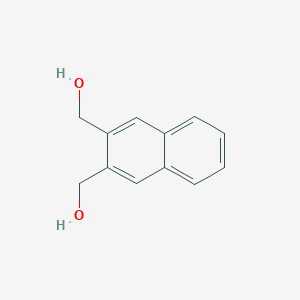
2,3-Bis(hydroxymethyl)naphthalene
概要
説明
2,3-Bis(hydroxymethyl)naphthalene: is an organic compound with the molecular formula C₁₂H₁₂O₂. It is a derivative of naphthalene, where two hydroxymethyl groups are attached to the 2 and 3 positions of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
科学的研究の応用
2,3-Bis(hydroxymethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of polymers and other advanced materials due to its unique chemical properties
将来の方向性
While specific future directions for “2,3-Bis(hydroxymethyl)naphthalene” are not detailed in the search results, one paper discusses the potential of mechanochemistry for the synthesis of polyaromatic hydrocarbons, which could include derivatives of naphthalene . This approach could provide a safer and solvent-free alternative for the synthesis of these compounds .
作用機序
Target of Action
It is known that this compound is used in organic synthesis , suggesting that its targets could be various organic molecules.
Mode of Action
2,3-Bis(hydroxymethyl)naphthalene is likely to interact with its targets through chemical reactions, given its use in organic synthesis . The exact nature of these interactions would depend on the specific reaction conditions and the other reactants present.
Biochemical Pathways
As a chemical used in organic synthesis , it may be involved in various reactions leading to the formation of different organic compounds.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. In organic synthesis, the result of its action would be the formation of new organic compounds .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the reaction conditions (such as temperature and pH), the presence of other reactants, and the specific characteristics of the medium in which the reaction takes place .
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Bis(hydroxymethyl)naphthalene can be synthesized through several methods. One common approach involves the reduction of 2,3-diformylnaphthalene using sodium borohydride in methanol. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,3-diformylnaphthalene using a palladium catalyst. This method allows for large-scale production with high efficiency and selectivity .
化学反応の分析
Types of Reactions: 2,3-Bis(hydroxymethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form 2,3-dimethylnaphthalene using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: 2,3-Naphthalenedicarboxylic acid.
Reduction: 2,3-Dimethylnaphthalene.
Substitution: Halogenated derivatives of naphthalene
類似化合物との比較
- 2,6-Bis(hydroxymethyl)naphthalene
- 1,4-Bis(hydroxymethyl)naphthalene
- 2,3-Dimethylnaphthalene
Comparison: 2,3-Bis(hydroxymethyl)naphthalene is unique due to the specific positioning of the hydroxymethyl groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to 2,6-Bis(hydroxymethyl)naphthalene, which has hydroxymethyl groups on the 2 and 6 positions, this compound exhibits different chemical behavior and applications .
特性
IUPAC Name |
[3-(hydroxymethyl)naphthalen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6,13-14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYJRRQQOLBRGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344629 | |
| Record name | 2,3-Bis(hydroxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31554-15-1 | |
| Record name | 2,3-Bis(hydroxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1-aryl-2,3-bis(hydroxymethyl)naphthalene lignans interact with PDE IV and what are the downstream effects of this interaction?
A1: While the exact binding mechanism of these compounds to PDE IV is not explicitly detailed in the provided abstracts, they are described as "selective PDE IV inhibitors." [] This implies that these compounds directly interact with the PDE IV enzyme, likely at its catalytic site, to block its activity. [] PDE IV specifically degrades cyclic adenosine monophosphate (cAMP), a crucial secondary messenger involved in various cellular processes, including smooth muscle relaxation in the airways. [] By inhibiting PDE IV, these compounds prevent cAMP degradation, leading to increased intracellular cAMP levels. This increase in cAMP is likely responsible for the observed antispasmogenic activity, as it promotes relaxation of airway smooth muscle and helps mitigate bronchoconstriction. []
Q2: What is the impact of structural modifications on the activity and selectivity of 1-aryl-2,3-bis(hydroxymethyl)naphthalene lignans as PDE IV inhibitors?
A2: The research highlights the significance of specific structural modifications for enhancing both the potency and selectivity of these compounds towards PDE IV. Replacing the 1-phenyl ring with an N-alkylpyridone ring significantly improved selectivity for PDE IV over PDE III. [] This suggests that the N-alkylpyridone moiety contributes to a more favorable interaction with the PDE IV enzyme compared to PDE III. Furthermore, within the series of N-alkylpyridone derivatives, the presence of specific substituents on the pyridone ring, such as the 2-methoxyethyl group in compound 17f, was correlated with increased potency in inhibiting both histamine-induced and antigen-induced bronchoconstriction in guinea pig models. [] This structure-activity relationship emphasizes the importance of specific chemical groups at precise positions for optimal interaction with PDE IV and subsequent biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

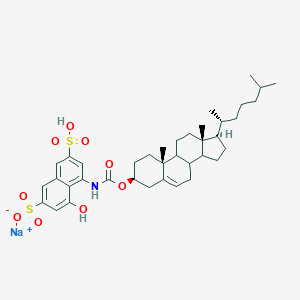
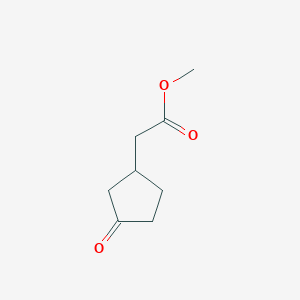
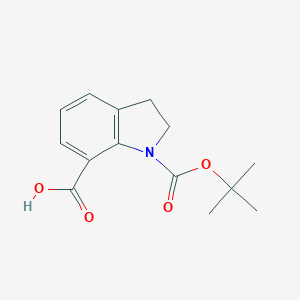
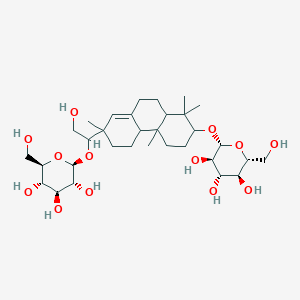
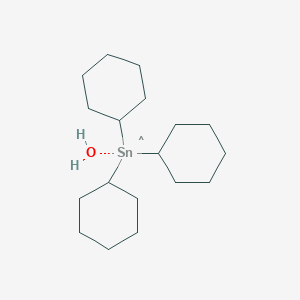
![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)


